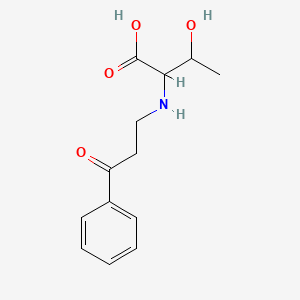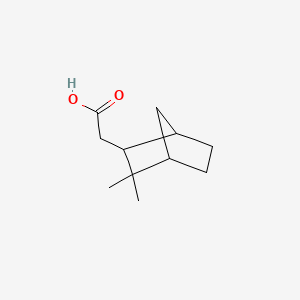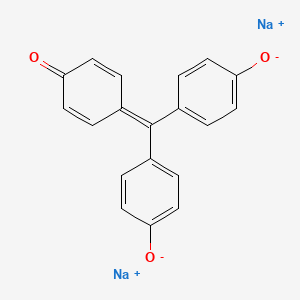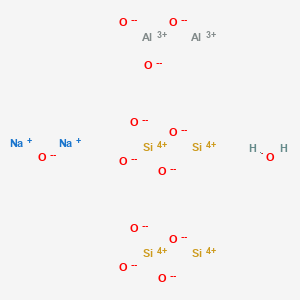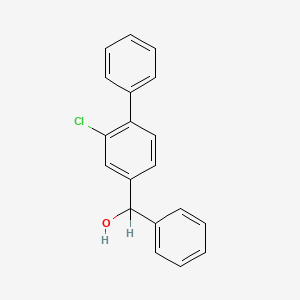
2-Chloro-alpha-phenyl(1,1'-biphenyl)-4-methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-alpha-phenyl(1,1’-biphenyl)-4-methanol is an organic compound that belongs to the class of biphenyl derivatives These compounds are characterized by the presence of two benzene rings connected by a single bond
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-alpha-phenyl(1,1’-biphenyl)-4-methanol typically involves the following steps:
Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halobenzene and a phenylboronic acid.
Methanol Addition: The methanol group can be introduced via a Grignard reaction where a phenylmagnesium bromide reacts with formaldehyde, followed by hydrolysis.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, catalysts to increase yield, and purification techniques like recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The methanol group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of a biphenyl derivative without the chloro group.
Substitution: Formation of various substituted biphenyl derivatives.
Wissenschaftliche Forschungsanwendungen
2-Chloro-alpha-phenyl(1,1’-biphenyl)-4-methanol can be used in various fields:
Chemistry: As an intermediate in organic synthesis and as a ligand in coordination chemistry.
Biology: Potential use in studying enzyme interactions and as a probe in biochemical assays.
Medicine: Possible applications in drug development, particularly in designing molecules with specific biological activities.
Industry: Use in the manufacture of specialty chemicals, polymers, and materials science.
Wirkmechanismus
The mechanism of action of 2-Chloro-alpha-phenyl(1,1’-biphenyl)-4-methanol would depend on its specific application. For instance:
Biological Systems: It may interact with enzymes or receptors, altering their activity.
Chemical Reactions: It may act as a catalyst or reactant, facilitating specific chemical transformations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Biphenyl: The parent compound without any substituents.
4-Chlorobiphenyl: A simpler derivative with only a chloro group.
4-Methoxybiphenyl: A derivative with a methoxy group instead of a methanol group.
Uniqueness
2-Chloro-alpha-phenyl(1,1’-biphenyl)-4-methanol is unique due to the presence of both a chloro and a methanol group, which can impart distinct chemical and physical properties compared to its simpler analogs.
Eigenschaften
CAS-Nummer |
66016-77-1 |
|---|---|
Molekularformel |
C19H15ClO |
Molekulargewicht |
294.8 g/mol |
IUPAC-Name |
(3-chloro-4-phenylphenyl)-phenylmethanol |
InChI |
InChI=1S/C19H15ClO/c20-18-13-16(19(21)15-9-5-2-6-10-15)11-12-17(18)14-7-3-1-4-8-14/h1-13,19,21H |
InChI-Schlüssel |
ZOAVSVRUXVCCES-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C(C=C(C=C2)C(C3=CC=CC=C3)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


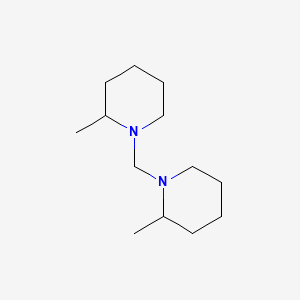


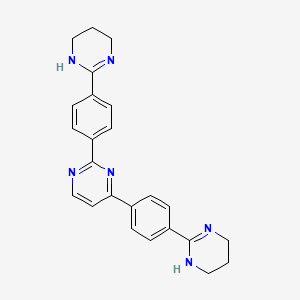

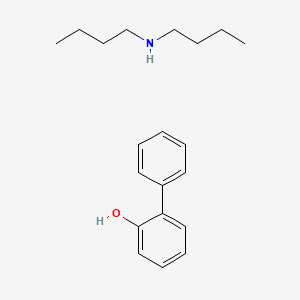
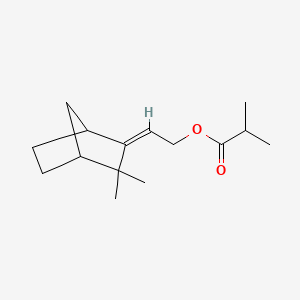

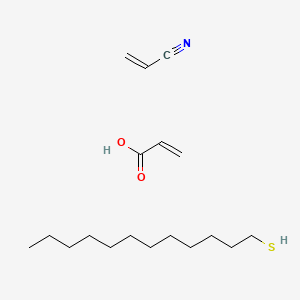
![4-[(1-Phenyl-1H-tetrazol-5-YL)thio]pyrocatechol](/img/structure/B12673470.png)
